6-アジド-6-デオキシ-1,2-O-イソプロピリデン-α-D-グルコフラノース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

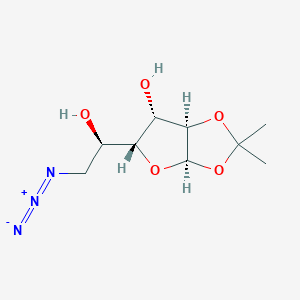

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a significant compound in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.

科学的研究の応用

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex molecules and iminosugars.

Biology: Employed in the study of glycosidase inhibition and carbohydrate metabolism.

Medicine: Potential use in the development of antiviral drugs due to its ability to inhibit viral replication.

Industry: Utilized in the production of bioconjugates and drug delivery systems.

作用機序

Target of Action

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose primarily targets glycosidases, a group of enzymes that hydrolyze glycosidic bonds in carbohydrates. These enzymes play crucial roles in various biological processes, including digestion, cellular signaling, and pathogen recognition .

Mode of Action

The compound interacts with glycosidases by mimicking the natural substrates of these enzymes. The azido group at the 6-position of the glucose analog allows it to bind to the active site of glycosidases, inhibiting their activity. This inhibition occurs through competitive binding, where the compound competes with natural substrates for the enzyme’s active site .

Biochemical Pathways

By inhibiting glycosidases, 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose affects several biochemical pathways. These include the breakdown of complex carbohydrates into simpler sugars, which is essential for energy production and cellular metabolism. The inhibition of glycosidases can lead to the accumulation of undigested carbohydrates, impacting cellular energy balance and signaling pathways .

Pharmacokinetics

The pharmacokinetics of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed to various tissues. Its isopropylidene group enhances stability and bioavailability by protecting the molecule from premature degradation. Metabolism primarily occurs in the liver, where the compound is converted into active metabolites. Excretion is mainly through the kidneys .

Result of Action

At the molecular level, the inhibition of glycosidases by 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose leads to reduced hydrolysis of glycosidic bonds. This results in decreased availability of monosaccharides for cellular uptake and metabolism. At the cellular level, this can cause alterations in energy production, signaling pathways, and overall cellular function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. For instance, the compound’s stability is enhanced in neutral to slightly acidic conditions, while extreme pH levels can lead to degradation. Temperature fluctuations can also affect its stability and efficacy, with optimal activity observed at physiological temperatures. Additionally, the presence of other substrates or inhibitors can modulate its binding affinity and inhibitory potency .

生化学分析

Biochemical Properties

The biochemical properties of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose are not fully understood yet. It is known that the installation of various functionalities via N- and/or O-alkylation has been shown to impart improved biological profiles and potencies to iminosugars .

Molecular Mechanism

The molecular mechanism of action of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is not fully understood yet. It is known that the compound can be used as a chemical reporter to visualize protein-specific glycation in living cells .

Temporal Effects in Laboratory Settings

The temporal effects of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose in laboratory settings are not fully understood yet. It is known that the compound is stable and does not degrade easily .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups. This process involves the following steps :

Tosylation: The primary hydroxyl group of D-glucose is tosylated using tosyl chloride in the presence of a base.

Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to form the azido derivative.

Isopropylidene Protection: The 1,2-hydroxyl groups are protected by reacting with acetone in the presence of an acid catalyst to form the isopropylidene group.

Industrial Production Methods

Industrial production of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

化学反応の分析

Types of Reactions

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

Reduction: Hydrogen gas with a palladium catalyst is used for reducing the azido group to an amine.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize hydroxyl groups.

Major Products Formed

Amine Derivatives: Reduction of the azido group forms amine derivatives.

Carbonyl Compounds: Oxidation of hydroxyl groups forms aldehydes or ketones.

類似化合物との比較

Similar Compounds

1,25,6-Di-O-isopropylidene-a-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.

1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-α-D-galactopyranose: Used in carbohydrate chemistry and glycosidase inhibition studies.

Uniqueness

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and isopropylidene protection, which provides distinct reactivity and stability. This makes it particularly valuable in the synthesis of biologically active molecules and therapeutic agents .

特性

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOJEYOMRHMDB-OZRXBMAMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of using only an isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?

A1: The research highlights the use of a single isopropylidene protecting group in the synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose. This approach is significant because it simplifies the synthesis process and aligns with the goal of reducing protecting group usage in the production of high Fsp3 index natural-product analogues, such as iminosugars []. Minimizing protecting groups can lead to shorter, more efficient synthetic routes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)